

# Confirming the Structure of 3,5-Dimethylmorpholine: A Spectroscopic Comparison Guide

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## Compound of Interest

**Compound Name:** 3,5-Dimethylmorpholine hydrochloride

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For researchers, scientists, and drug development professionals, the accurate confirmation of a molecule's structure is paramount. This guide provides a comprehensive comparison of spectroscopic data for 3,5-dimethylmorpholine and its alternatives, offering the necessary experimental backing to ensure confidence in product identity.

This guide focuses on the key spectroscopic techniques used for structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By presenting a clear comparison of the expected data for 3,5-dimethylmorpholine with that of common structural alternatives like 2,6-dimethylmorpholine, N-methylmorpholine, and the parent morpholine ring, researchers can effectively distinguish between these closely related compounds.

## Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 3,5-dimethylmorpholine and its structural isomers and related compounds. This data is essential for the unambiguous confirmation of the desired product.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

Compound	Solvent	Chemical Shift ( $\delta$ ) ppm
3,5-Dimethylmorpholine		Data not available in search results
Morpholine	CDCl <sub>3</sub>	~2.88 (t, 4H), ~3.72 (t, 4H), ~1.8 (s, 1H)
N-Methylmorpholine		Data available on SpectraBase[1]
Piperidine	CDCl <sub>3</sub>	2.79, 2.19, 1.51[2][3]

Table 2: <sup>13</sup>C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift ( $\delta$ ) ppm
cis-3,5-Dimethylmorpholine		Referenced in Org. Magn. Resonance 11, 116 (1978)[4]
trans-3,5-Dimethylmorpholine		Referenced in Org. Magn. Resonance 11, 116 (1978)[4]
Morpholine	CDCl <sub>3</sub>	46.2 (C3, C5), 67.8 (C2, C6)
N-Methylmorpholine		Data available on SpectraBase[5]
Piperidine	CDCl <sub>3</sub>	47.0, 27.2, 25.2[2]

Table 3: IR Spectroscopic Data

Compound	Technique	Key Peaks (cm <sup>-1</sup> )
3,5-Dimethylmorpholine	Liquid (Neat)	Spectrum available from NIST[6]
Morpholine		Data available in search results
N-Methylmorpholine		Data available in search results
Piperidine		Infrared absorption spectrum referenced

Table 4: Mass Spectrometry Data

Compound	Ionization Method	Key m/z Values
3,5-Dimethylmorpholine	Predicted [M+H] <sup>+</sup> : 116.10700[7]	
Morpholine		Data available from NIST[8]
N-Methylmorpholine		Data available from NIST[9]
Piperidine		Data available in search results

## Experimental Protocols

Accurate and reproducible data is contingent on standardized experimental procedures. The following are general protocols for the spectroscopic techniques discussed.

## <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

- Sample Preparation: Dissolve 5-20 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

- Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. For  $^{13}\text{C}$  NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum and enhance signal-to-noise.
- Data Processing: Process the raw data (Free Induction Decay) using Fourier transformation. Phase and baseline corrections are applied to obtain the final spectrum.

## Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Data Acquisition: Place the salt plates in the sample holder of an FT-IR spectrometer and acquire the spectrum.
- Background Subtraction: A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum to remove any atmospheric and instrumental interferences.

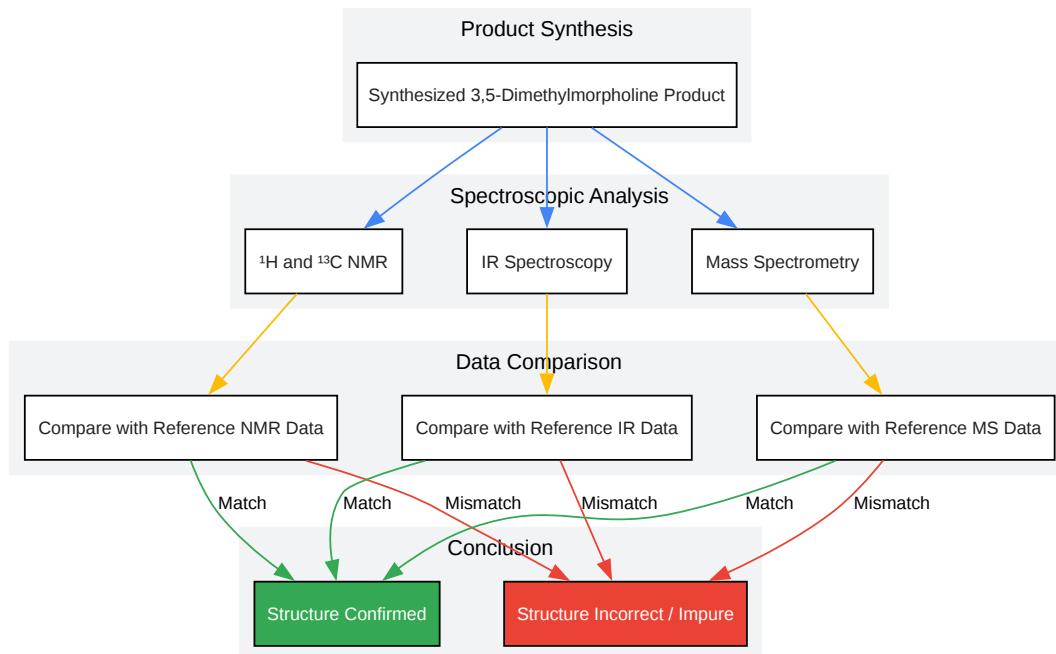
## Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: The ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated.

## Visualization of the Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of a 3,5-dimethylmorpholine product using the spectroscopic data outlined in this guide.

## Workflow for Structural Confirmation of 3,5-Dimethylmorpholine

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Caption: Workflow for the spectroscopic confirmation of 3,5-dimethylmorpholine.

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